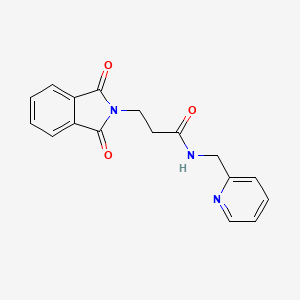

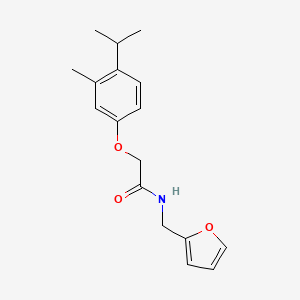

![molecular formula C17H17FN4O2 B5630569 3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)

3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including the fluorinated types, involves innovative synthetic routes that often employ catalyzed reactions under specific conditions. Notably, efficient synthetic methods for 3-formyl imidazo[1,2-a]pyridines utilize Cu-catalyzed aerobic oxidative conditions, leveraging ethyl tertiary amines as carbon sources. This process highlights a novel activation mode of ethyl tertiary amines, demonstrating broad substrate scope and functional group tolerance (Rao, Mai, & Song, 2017). Additionally, regioselective fluorination techniques have been developed for imidazo[1,2-a]pyridines, employing Selectfluor as the fluorinating agent in aqueous conditions to yield monofluorinated products, illustrating an electrophilic fluorination process with moderate to good yields (Liu, Gao, Gu, Shen, & Sun, 2015).

Molecular Structure Analysis

The molecular structure of 3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine and its analogs has been extensively studied to understand their physicochemical properties and reactivity. The planarity of the imidazo[1,2-a]pyridine group contributes to its stability and electronic properties, which are crucial for its reactivity and potential applications. The structural analysis often involves crystallography and advanced spectroscopy techniques to elucidate the arrangement of atoms and electron distribution (Fun, Rosli, Kumar, Prasad, & Nagaraja, 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives, including fluorinated ones, exhibit a wide range of chemical reactivities, such as electrophilic substitution, nucleophilic addition, and cycloaddition reactions. Their chemical properties are significantly influenced by the substituents on the imidazo[1,2-a]pyridine core, which can alter the electronic characteristics and thus the reactivity of the molecule. For instance, the introduction of a fluorine atom can significantly affect the molecule's acidity, basicity, and overall reactivity towards various reagents (Mohan, Rao, & Adimurthy, 2013).

Physical Properties Analysis

The physical properties of 3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The fluorinated segments contribute to the compound's polarity, affecting its solubility in organic solvents and water. These properties are crucial for determining the compound's suitability for various applications, including its use in organic synthesis and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives are characterized by their stability, reactivity towards various reagents, and the potential for further functionalization. The presence of fluorine atoms not only influences the electronic properties of the molecule but also its interaction with biological systems, given the importance of fluorine in medicinal chemistry. The versatility of imidazo[1,2-a]pyridine chemistry lies in the ability to modify its structure to tune its reactivity and physical properties for specific applications (Lee & Park, 2015).

未来方向

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions in the research of this class of compounds could involve further exploration of their potential applications in the treatment of various diseases, including tuberculosis .

属性

IUPAC Name |

(3-fluoroimidazo[1,2-a]pyridin-2-yl)-[2-(5-methyl-1,2-oxazol-3-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c1-11-10-12(20-24-11)13-6-2-4-8-21(13)17(23)15-16(18)22-9-5-3-7-14(22)19-15/h3,5,7,9-10,13H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLYXVQWOIRCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCCN2C(=O)C3=C(N4C=CC=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

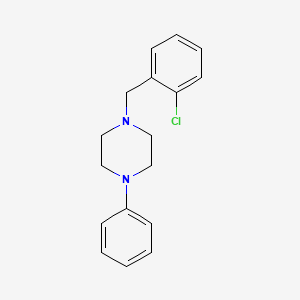

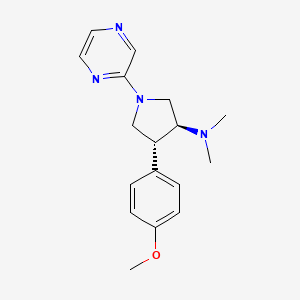

![(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630487.png)

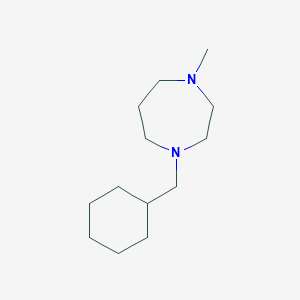

![N-[(3S*,4R*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630511.png)

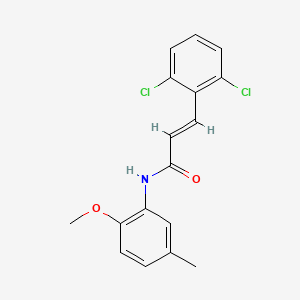

![{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5630523.png)

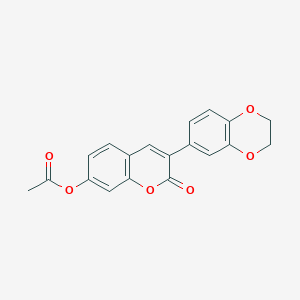

![2-methyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrido[2,3-d]pyrimidine](/img/structure/B5630540.png)

![7-chloro-4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5630546.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5630562.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5630587.png)